molecular formula C8H16Cl2N2O B6607779 (3R,5R)-5-(aminomethyl)-1-(prop-2-yn-1-yl)pyrrolidin-3-ol dihydrochloride CAS No. 2839128-82-2

(3R,5R)-5-(aminomethyl)-1-(prop-2-yn-1-yl)pyrrolidin-3-ol dihydrochloride

Cat. No.: B6607779
CAS No.: 2839128-82-2
M. Wt: 227.13 g/mol
InChI Key: PUHZPCXSBKFYTI-RHJRFJOKSA-N
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Description

The compound "(3R,5R)-5-(aminomethyl)-1-(prop-2-yn-1-yl)pyrrolidin-3-ol dihydrochloride" is a pyrrolidine derivative characterized by:

  • Stereochemistry: (3R,5R) configuration, critical for its biological interactions.
  • Prop-2-yn-1-yl group at position 1: Introduces alkyne functionality, influencing lipophilicity and metabolic stability.
  • Dihydrochloride salt: Improves aqueous solubility for pharmaceutical applications .

Properties

IUPAC Name

(3R,5R)-5-(aminomethyl)-1-prop-2-ynylpyrrolidin-3-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.2ClH/c1-2-3-10-6-8(11)4-7(10)5-9;;/h1,7-8,11H,3-6,9H2;2*1H/t7-,8-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHZPCXSBKFYTI-RHJRFJOKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CC(CC1CN)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN1C[C@@H](C[C@@H]1CN)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-5-(aminomethyl)-1-(prop-2-yn-1-yl)pyrrolidin-3-ol dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where a suitable aldehyde or ketone is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Addition of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be added through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the prop-2-yn-1-yl moiety.

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the prop-2-yn-1-yl group to a propyl group or reduce the pyrrolidine ring to a piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl or prop-2-yn-1-yl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiols can be used in the presence of a suitable leaving group and a base.

Major Products

    Oxidation: Imines, nitriles

    Reduction: Propyl derivatives, piperidine derivatives

    Substitution: Azides, thiols

Scientific Research Applications

(3R,5R)-5-(aminomethyl)-1-(prop-2-yn-1-yl)pyrrolidin-3-ol dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used to study the effects of chiral compounds on biological systems, including enzyme interactions and receptor binding.

    Industrial Applications: The compound can be used in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (3R,5R)-5-(aminomethyl)-1-(prop-2-yn-1-yl)pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active site residues, while the prop-2-yn-1-yl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 1

(a) Alkyne vs. Pyrimidine Substituents
  • Target Compound : Prop-2-yn-1-yl group (alkyne) increases lipophilicity (higher logP) compared to aromatic substituents. The alkyne may confer metabolic stability due to resistance to oxidation .
  • Pyrimidine Analog: "(3R,5R)-5-(aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol dihydrochloride" () replaces the alkyne with a 6-aminopyrimidine ring.
(b) Dimethylamino-Pyrimidine Derivative
  • "(3R,5R)-5-(Aminomethyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol dihydrochloride" (): The dimethylamino group enhances solubility in acidic environments (protonation) and may increase binding to negatively charged targets (e.g., kinases or nucleic acids) .

Stereochemical and Functional Group Differences

(a) (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol Hydrochloride ()
  • Hydroxymethyl vs. Aminomethyl: Hydroxymethyl lacks the primary amine’s protonation capacity, reducing ionic interactions. This may lower potency in enzyme inhibition but improve metabolic clearance .
(b) (3R,5R)-5-Methylpyrrolidin-3-ol Hydrochloride ()
  • Simplified Structure: Lacks both aminomethyl and prop-2-yn-1-yl groups. The methyl group at position 5 increases hydrophobicity, favoring passive diffusion but limiting hydrogen-bonding interactions. Likely exhibits lower biological activity but higher bioavailability due to reduced molecular weight (MW: 137.61 vs. ~300 for the target compound) .

Pharmacokinetic and Physicochemical Properties

Compound Key Features Potential Advantages Limitations
Target Compound (3R,5R)-configuration; aminomethyl and alkyne substituents; dihydrochloride salt High solubility, metabolic stability, strong target binding Potential toxicity from alkyne moiety
Pyrimidine Analog () 6-aminopyrimidine substituent; dihydrochloride salt Enhanced π-π stacking and hydrogen bonding Reduced membrane permeability
(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol HCl () 5S stereochemistry; hydroxymethyl group Improved metabolic clearance Weaker target affinity
(3R,5R)-5-Methylpyrrolidin-3-ol HCl () Minimal substituents; low molecular weight High bioavailability Limited biological activity

Biological Activity

(3R,5R)-5-(aminomethyl)-1-(prop-2-yn-1-yl)pyrrolidin-3-ol dihydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

  • Molecular Formula : C12H16Cl2N2O
  • Molecular Weight : 275.17 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • NLRP3 Inflammasome Modulation : Research indicates that compounds similar to (3R,5R)-5-(aminomethyl)-1-(prop-2-yn-1-yl)pyrrolidin-3-ol can inhibit NLRP3 inflammasome activation, which is crucial in neuroinflammatory diseases such as Alzheimer's and Parkinson's disease. This inhibition leads to reduced levels of inflammatory cytokines such as IL-1β and IL-18, thereby mitigating neuroinflammation and neuronal damage .
  • Anticancer Activity : Studies have demonstrated that related pyrrolidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. The compound's structure suggests it may also possess similar anticancer properties by inducing apoptosis and inhibiting cell proliferation in tumor cells .

Biological Activity Overview

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits NLRP3 inflammasome activation, reducing neuroinflammation
AnticancerExhibits antiproliferative effects on cancer cell lines
AntimicrobialPotential activity against bacterial infections

Case Study 1: Neuroinflammation

In a study examining the effects of inflammasome inhibitors on neurodegenerative diseases, the administration of a compound structurally related to (3R,5R)-5-(aminomethyl)-1-(prop-2-yn-1-yl)pyrrolidin-3-ol significantly decreased the expression of pro-inflammatory markers in animal models of Alzheimer’s disease. The results indicated improved cognitive function and reduced amyloid plaque accumulation in the brain .

Case Study 2: Cancer Therapy

Another investigation focused on the anticancer potential of pyrrolidine derivatives revealed that these compounds could effectively induce apoptosis in various cancer cell lines, including leukemia and solid tumors. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .

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